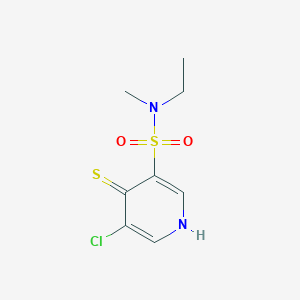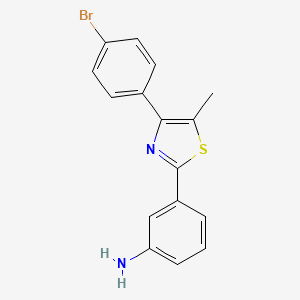![molecular formula C48H30N4 B11816043 6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile) CAS No. 102146-60-1](/img/structure/B11816043.png)
6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two nicotinonitrile groups attached, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would be optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethyl-6,6’-bis(diphenylphosphino)biphenyl (BIPHEMP): Used as a chiral ligand for transition metal-catalyzed asymmetric synthesis.
tBuBrettPhos: A phosphine ligand widely used in palladium-catalyzed cross-coupling reactions.
Uniqueness
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its biphenyl core and nicotinonitrile groups provide a versatile platform for further functionalization and development.
Propiedades
Número CAS |
102146-60-1 |
|---|---|
Fórmula molecular |
C48H30N4 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
6-[4-[4-(5-cyano-4,6-diphenylpyridin-2-yl)phenyl]phenyl]-2,4-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C48H30N4/c49-31-43-41(35-13-5-1-6-14-35)29-45(51-47(43)39-17-9-3-10-18-39)37-25-21-33(22-26-37)34-23-27-38(28-24-34)46-30-42(36-15-7-2-8-16-36)44(32-50)48(52-46)40-19-11-4-12-20-40/h1-30H |
Clave InChI |
ICMQOAIMMZNGIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC(=C(C(=C6)C7=CC=CC=C7)C#N)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11815962.png)


![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)





![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)
![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)


![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
